molecular formula C21H22N6O2 B2927151 (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1351663-85-8

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2927151
CAS No.: 1351663-85-8
M. Wt: 390.447
InChI Key: XHOMDYYZDRLTSE-RUDMXATFSA-N
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Description

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in its utility as a chemical probe to investigate ALK-driven signaling pathways and their role in the proliferation and survival of cancer cells. Aberrant ALK activity, due to gene amplification, mutation, or chromosomal rearrangement, is a well-documented oncogenic driver in several malignancies, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma . Researchers utilize this compound to elucidate the complex pathophysiology of these diseases and to explore mechanisms of resistance to first-generation ALK inhibitors. By potently and selectively targeting the ALK kinase domain, this inhibitor enables the study of downstream effectors like the STAT, PI3K/AKT, and RAS/MAPK pathways in preclinical models. It serves as a critical tool for validating ALK as a therapeutic target and for supporting the development of novel targeted cancer therapies.

Properties

IUPAC Name

(E)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-29-18-5-2-17(3-6-18)4-9-21(28)26-14-12-25(13-15-26)19-7-8-20(24-23-19)27-11-10-22-16-27/h2-11,16H,12-15H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOMDYYZDRLTSE-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including multiple heterocycles such as imidazole, pyridazine, and piperazine. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

Structural Characteristics

The molecular formula of the compound is C18H18N6O2C_{18}H_{18}N_{6}O_{2} with a molecular weight of approximately 350.38 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H18N6O2C_{18}H_{18}N_{6}O_{2}
Molecular Weight350.38 g/mol
CAS Number1396890-30-4

Biological Activity

Preliminary studies and structure-activity relationship (SAR) analyses indicate that compounds with similar structures may exhibit a range of biological activities, including:

1. Anticancer Activity
Research has shown that derivatives of compounds containing imidazole and piperazine moieties often demonstrate significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

2. Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating that the target compound may also possess such properties.

3. Neuroprotective Effects
Some studies have reported neuroprotective activities associated with similar cinnamide derivatives. The ability to protect neuronal cells from ischemic damage could be a significant therapeutic application for this compound.

Synthesis

The synthesis of this compound can be achieved through several methodologies, including:

  • Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene compound.
  • Heck Reaction : Utilizes palladium catalysis to couple aryl halides with alkenes or alkenes with aryl groups.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of similar compounds on A431 human epidermoid carcinoma cells found that modifications in the piperazine ring significantly enhanced anticancer activity. The IC50 values for these derivatives were lower than those for standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties revealed that derivatives with methoxy and imidazole groups exhibited strong inhibitory effects against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Weight Key Substituents Structural Features Biological Implications
Target Compound ~418.4 (estimated) 4-Methoxyphenyl, imidazole-pyridazine, piperazine Enone backbone, aromatic/heterocyclic motifs Enhanced solubility (methoxy), hydrogen-bonding potential (imidazole)
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ~317.4 (estimated) 4-Methylphenyl, imidazole-phenyl Simplified heterocycle (no pyridazine/piperazine) Reduced hydrogen-bonding capacity; higher lipophilicity (methyl group)
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) ~377.4 (estimated) Pyrrolidinyl diazenyl, 4-methoxyphenyl Azo group, pyrrolidine substituent Potential for redox activity (azo group); altered pharmacokinetics
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one 418.4 Benzo[d][1,3]dioxol-5-yl, 2-methylimidazole Methyl-imidazole, benzo-dioxol group Increased lipophilicity (benzo-dioxol); steric effects (methyl group)

Key Research Findings

Electronic and Solubility Effects
  • The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the 4-methylphenyl analog , which may enhance bioavailability.
Heterocyclic Modifications
  • The imidazole-pyridazine-piperazine system in the target compound provides multiple hydrogen-bonding sites, unlike the simpler imidazole-phenyl analog . This likely enhances target engagement in enzymatic inhibition or receptor binding.
  • The pyrrolidinyl diazenyl group in 3FP introduces conformational flexibility and redox-sensitive properties, which may influence metabolic stability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method widely used for α,β-unsaturated ketones. For example, reacting a substituted acetophenone derivative with a piperazine-containing aldehyde under basic conditions (e.g., NaOH/ethanol) can yield the enone backbone. Subsequent functionalization of the pyridazine and imidazole moieties requires careful control of stoichiometry and reaction time to avoid side products . Optimization of solvent systems (e.g., ethanol, acetone) and catalysts (e.g., triethylamine) is critical for achieving high regioselectivity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s stereochemistry (e.g., E configuration of the enone moiety) and piperazine ring conformation (chair vs. boat) are confirmed using software like SHELXL for refinement and PLATON for validation . Key parameters include bond lengths (e.g., C=C at ~1.32 Å for the enone group) and torsion angles (e.g., C20–C21–C22–C23 ≈ -178.7° for planarity) . Hydrogen bonding and π-π stacking interactions further validate the packing arrangement .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

The cinnamoyl moiety and piperazine-imidazole-pyridazine scaffold suggest potential activity as kinase inhibitors or antimicrobial agents. Similar compounds exhibit affinity for MAPK pathways and DNA gyrase due to hydrogen bonding with catalytic residues . The 4-methoxyphenyl group may enhance membrane permeability, as observed in analogs with logP values ~3.5 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

A Design of Experiments (DoE) approach is recommended. For example, varying parameters like temperature (30–70°C), solvent polarity (ethanol vs. DMSO), and catalyst loading (1–5 mol%) in a factorial design can identify optimal conditions. Flow-chemistry systems (e.g., microreactors) improve heat/mass transfer and reduce side reactions like imidazole ring decomposition . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How should conflicting crystallographic data (e.g., disordered piperazine rings) be resolved?

Disorder in flexible piperazine rings is common. Use TwinRotMat in SHELXL to model twinning and apply ISOR restraints to anisotropic displacement parameters. Compare refinement metrics (R1 < 0.05, wR2 < 0.12) across multiple software (e.g., OLEX2 vs. SHELXTL ) to ensure consistency. If ambiguity persists, validate with DFT-optimized geometries (e.g., Gaussian09) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets like EGFR or 5-HT receptors . Focus on substituent effects:

  • Electron-withdrawing groups (e.g., nitro) on the pyridazine ring may enhance π-stacking with tyrosine residues.
  • Methoxy group position (para vs. meta) alters hydrophobic interactions in binding pockets .
    Validate predictions with in vitro assays (e.g., IC50 measurements) and correlate with computed binding energies (ΔG < -8 kcal/mol) .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Systematic assay standardization is critical. For example:

  • Use cell-free systems (e.g., purified enzymes) to isolate compound-target interactions from cellular variability.
  • Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and statistical tools (e.g., Grubbs’ test for outliers).
  • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for inhibition) .

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